1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a 3,4,5-trimethoxyphenyl group and a phenyl group
Mechanism of Action
Target of Action
3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to target a variety of proteins and enzymes. These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit their targets effectively . For instance, TMP analogs fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Biochemical Analysis
Biochemical Properties
The Trimethoxyphenyl (TMP) group in 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone has shown to have a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The TMP group in 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanylethanone Moiety: The sulfanylethanone group can be introduced through nucleophilic substitution reactions involving thiolates and α-haloketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridazine rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of a pyridazine ring with a 3,4,5-trimethoxyphenyl group and a sulfanylethanone moiety. This unique structure may impart specific biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
1-phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-25-18-11-15(12-19(26-2)21(18)27-3)16-9-10-20(23-22-16)28-13-17(24)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRDQPNTEUSCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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